molecular formula C22H24N6O3 B2809295 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 921165-21-1

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No. B2809295
CAS RN: 921165-21-1
M. Wt: 420.473
InChI Key: UYPNWKYFLKKUPT-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom . The presence of an ethoxy group and a tolyl group indicates that there are ether and aromatic components in the molecule as well.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would provide a degree of three-dimensionality to the molecule . The tetrazole group could potentially participate in hydrogen bonding and other interactions due to the presence of nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom . The tetrazole group could participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrazole group could increase its solubility in polar solvents . The aromatic tolyl group could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Screening

Researchers have synthesized novel heterocyclic compounds, including derivatives with structures related to "N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide," and evaluated their antimicrobial activities. The synthesis process often involves the condensation of benzaldehyde derivatives with carbohydrazides, followed by cyclocondensation and Mannich reactions to afford compounds with potential antimicrobial properties (Shah, Patel, & Vyas, 2019).

Structural Characterization and Complexation Properties

Complexation properties of related compounds have been investigated, particularly focusing on their interactions with trivalent lanthanides. Spectroscopic titration studies and structural characterizations through X-ray crystallography revealed insights into the coordination behavior and stability constants of these complexes, which have implications for their use in material science and coordination chemistry (Kobayashi et al., 2019).

Antimicrobial and Antiallergic Applications

The antimicrobial and antiallergic potential of tetrazolyl derivatives has been a subject of research. Studies have synthesized and tested various compounds for their activity against different bacterial strains and in models of allergic reactions, highlighting their potential as leads for developing new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021); (Honma et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body. The specific interactions would depend on the structure of the compound and the nature of the target .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs . Further studies could also investigate its physical and chemical properties in more detail.

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-3-31-19-10-8-18(9-11-19)28-20(24-25-26-28)13-23-22(30)16-12-21(29)27(14-16)17-6-4-15(2)5-7-17/h4-11,16H,3,12-14H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPNWKYFLKKUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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